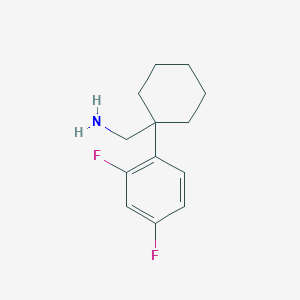
(1-(2,4-Difluorophenyl)cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,4-Difluorophenyl)cyclohexyl)methanamine: is an organic compound with the molecular formula C13H17F2N It is characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Difluorophenyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the cyclohexyl ring, often through reductive amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(2,4-Difluorophenyl)cyclohexyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as increased thermal stability.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: (1-(2,4-Difluorophenyl)cyclohexyl)methanamine is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: It is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2,4-Difluorophenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-(2,4-Difluorophenyl)cyclopentyl)methanamine: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
2,4-Difluorobenzylamine: Lacks the cyclohexyl ring, simpler structure.
Uniqueness:
Structural Differences: The presence of the cyclohexyl ring in (1-(2,4-Difluorophenyl)cyclohexyl)methanamine provides unique steric and electronic properties compared to its analogs.
Reactivity: The specific arrangement of functional groups in this compound can lead to distinct reactivity patterns, making it suitable for specialized applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17F2N |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
[1-(2,4-difluorophenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H17F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9,16H2 |
InChI Key |
UIMSKEFKUBLQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















